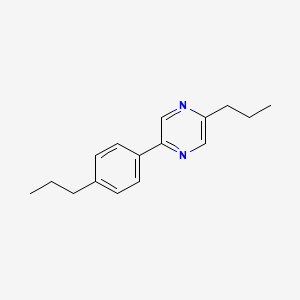
2-Propyl-5-(4-propylphenyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-5-(4-propylphenyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, characterized by the presence of a pyrazine ring substituted with propyl groups, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Propyl-5-(4-propylphenyl)pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-propylbenzaldehyde with propylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired pyrazine compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Propyl-5-(4-propylphenyl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Propyl-5-(4-propylphenyl)pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying biochemical pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical properties make it useful in the production of various industrial products, including agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Propyl-5-(4-propylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Propyl-5-(4-propylphenyl)pyrazine can be compared with other similar compounds, such as:
2,5-Dipropylpyrazine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
4-Propyl-2,5-dimethylpyrazine: Another related compound with variations in the alkyl substituents, affecting its reactivity and applications.
2-Propyl-3,5-dimethylpyrazine:
Properties
CAS No. |
114458-15-0 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-propyl-5-(4-propylphenyl)pyrazine |
InChI |
InChI=1S/C16H20N2/c1-3-5-13-7-9-14(10-8-13)16-12-17-15(6-4-2)11-18-16/h7-12H,3-6H2,1-2H3 |
InChI Key |
SWHWVLYYFYKXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC=C(N=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















